5,7-Difluoroquinazoline
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Overview
Description
5,7-Difluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 5th and 7th positions of the quinazoline ring imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazoline typically involves the cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable reagent. One common method includes the amidation of 2-amino-4,5-difluorobenzoic acid followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the fluorine atoms or additional rings fused to the quinazoline core .
Scientific Research Applications
5,7-Difluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This makes it a valuable tool in the study of biological pathways and the development of therapeutic agents .
Comparison with Similar Compounds
- 4-Chloro-5,7-difluoroquinazoline
- 6,7-Difluoroquinazoline
- 5,6,7,8-Tetrachloroquinoline
Comparison: Compared to other similar compounds, 5,7-Difluoroquinazoline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. For instance, the presence of fluorine atoms at the 5th and 7th positions can enhance the compound’s stability and binding interactions with biological targets, making it more effective in certain applications .
Properties
Molecular Formula |
C8H4F2N2 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H |
InChI Key |
WLFRHWRNMCTRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=CN=C21)F)F |
Origin of Product |
United States |
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